9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique fused ring structure, which combines elements of benzo[c]furochromen and chromone. Its molecular formula is C22H14O3, indicating the presence of 22 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The compound is notable for its potential applications in various fields, including medicinal chemistry due to its diverse biological activities and unique structural properties .
The chemical reactivity of 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one can be explored through various synthetic transformations. For instance, it can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings. Additionally, it may participate in nucleophilic addition reactions, particularly involving the carbonyl groups present in its structure. The compound can also be oxidized or reduced under specific conditions, leading to derivatives with altered biological activities .
Research indicates that compounds related to 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit a range of biological activities. These include:
These activities suggest that the compound could serve as a lead structure for developing new therapeutic agents .
The synthesis of 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. A common method includes:
The unique properties of 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one allow for various applications:
Interaction studies involving 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one often focus on its binding affinity to various biological targets. These studies help elucidate the mechanism of action behind its observed biological effects. For example:
Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts .
Several compounds share structural similarities with 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-methyl-5H-furo[3,2-g]chromen-5-one | C17H12O3 | Lacks phenyl group; simpler structure |
| 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one | C18H14O3 | Contains additional methyl group; altered reactivity |
| 7-hydroxycoumarin | C9H6O3 | Known for strong antimicrobial activity; simpler chromone structure |
What sets 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one apart is its intricate fusion of furan and chromone structures along with the presence of both methyl and phenyl substituents. This combination potentially enhances its biological activity compared to simpler derivatives while providing unique pathways for chemical reactivity and interaction with biological targets .